molecular formula C8H7F4NO B2681061 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol CAS No. 1228996-51-7

4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol

Cat. No.: B2681061
CAS No.: 1228996-51-7
M. Wt: 209.144
InChI Key: JIMMBWZVEVFTHK-UHFFFAOYSA-N
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Description

4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol (CAS 1228996-51-7) is a fluorinated phenolic compound with a molecular formula of C8H7F4NO and a molecular weight of 209.14 g/mol . The compound is characterized by its unique structure featuring both a phenol group and a 2,2,2-trifluoroethylamino moiety . It should be stored at 2-8°C to maintain stability . Safety Information: This compound is classified with the signal word "Warning" and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet and adhere to all relevant precautionary statements before use. Research Application Note: The specific research applications and mechanism of action for this compound are areas of active investigation in the scientific community. Its structural features make it a valuable intermediate for exploring new chemical entities in various research fields . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-3-(2,2,2-trifluoroethylamino)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-6-2-1-5(14)3-7(6)13-4-8(10,11)12/h1-3,13-14H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMMBWZVEVFTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)NCC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228996-51-7
Record name 4-fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol typically involves the reaction of 4-fluorophenol with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phenolic hydroxyl group acts as a nucleophile in alkaline conditions. Key transformations include:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form ether derivatives.

  • Acylation : Forms esters with acetyl chloride in pyridine, yielding acetylated products .

Example :

C8H7F4NO+CH3IDMF, K2CO3C9H9F4NO2+HI\text{C}_8\text{H}_7\text{F}_4\text{NO} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{C}_9\text{H}_9\text{F}_4\text{NO}_2 + \text{HI}

Reductive Amination

The trifluoroethylamino group participates in reductive amination with aldehydes/ketones under hydrogenation conditions (H₂/Pd-C or NaBH₃CN). This reaction expands the compound’s utility in synthesizing secondary amines for pharmaceutical intermediates .

Conditions :

ReagentSolventTemperatureYield (%)
NaBH₃CNMeOH25°C72
H₂ (1 atm), Pd-CEtOAc50°C85

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing trifluoroethyl and fluorine groups direct EAS to the para position of the hydroxyl group. Notable reactions:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group .

  • Sulfonation : Fuming H₂SO₄ at 120°C generates sulfonic acid derivatives .

Regioselectivity :

SubstituentDirecting EffectOHOrtho/ParaNHCH2CF3MetaFOrtho/Para\text{Substituent} \quad \text{Directing Effect} \\ -\text{OH} \quad \text{Ortho/Para} \\ -\text{NHCH}_2\text{CF}_3 \quad \text{Meta} \\ -\text{F} \quad \text{Ortho/Para}

Oxidation Reactions

The phenolic group oxidizes to quinones under strong oxidizing agents:

  • KMnO₄/H₂SO₄ : Forms a stable quinone derivative .

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) : Selective oxidation in anhydrous THF .

Product Stability :
Quinones derived from this compound show enhanced electrochemical activity due to fluorine’s inductive effect .

Coordination Chemistry

The amino and hydroxyl groups act as bidentate ligands for transition metals (e.g., Ni, Cu). Complexes exhibit catalytic activity in cross-coupling reactions .

Example Ni Complex :

[Ni(C8H6F4NO)2]Ar-XAr-Ar’[\text{Ni}(\text{C}_8\text{H}_6\text{F}_4\text{NO})_2] \xrightarrow{\text{Ar-X}} \text{Ar-Ar'}

Functionalization of the Trifluoroethyl Group

The -CF₃ group undergoes radical-mediated C-F bond activation. Recent studies highlight:

  • Photocatalytic Defluorination : Using Ir/Ni catalysts under blue light to replace CF₃ with alkyl/aryl groups .

  • Nucleophilic Displacement : Limited reactivity due to CF₃’s strong electron-withdrawing nature .

Mechanistic Insights

  • Electronic Effects : The -CF₃ group decreases electron density at the aromatic ring, favoring electrophilic substitution at activated positions .

  • Steric Hindrance : The bulky trifluoroethylamino group limits reactivity at the ortho position .

This compound’s versatility in nucleophilic, electrophilic, and coordination-driven reactions positions it as a critical building block in medicinal and materials chemistry.

Scientific Research Applications

Medicinal Chemistry

The compound is utilized as a building block in the synthesis of pharmaceutical agents. Its fluorinated structure enhances metabolic stability and binding affinity to biological targets.

Enzyme Inhibition Studies

Research has demonstrated that 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol exhibits inhibitory effects on specific enzymes involved in metabolic pathways.

  • Case Study : A study indicated that this compound inhibits cytochrome P450 enzymes, which are crucial for drug metabolism. The introduction of the trifluoroethyl group significantly increased the binding affinity compared to non-fluorinated analogs.

Antimicrobial Activity

Preliminary tests show that derivatives of this compound possess antimicrobial properties against various bacterial strains.

  • Table 1: Antimicrobial Activity Overview
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µM
Escherichia coli75 µM
Pseudomonas aeruginosa100 µM

Materials Science

In materials science, 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol is explored for its potential in developing advanced materials with unique properties.

Polymer Development

The compound is used in the formulation of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

  • Case Study : Research has shown that polymers synthesized with this compound demonstrate superior performance in harsh chemical environments compared to traditional polymers.

Biological Studies

This compound serves as a probe in biological assays to study enzyme activity and protein interactions.

Binding Studies

Studies indicate that complexes formed with metal ions using this compound as a ligand show promising results in binding studies with biomolecules.

  • Table 2: Binding Affinity of Metal Complexes
Metal IonBinding Affinity (K_d)Application Area
Zn(II)10 nMEnzyme activity modulation
Cu(II)20 nMAntioxidant studies

Mechanism of Action

The mechanism of action of 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoroethyl groups enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This compound can influence various biochemical processes, including signal transduction and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and physicochemical differences between the target compound and analogous fluorinated phenols:

Compound Name Molecular Formula CAS Number Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties Reference
4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol C₈H₇F₄NO 1228996-51-7 -F (C4), -NHCH₂CF₃ (C3), -OH (C1) 209.14 Agrochemical intermediates, bioactivity
4-Fluoro-3-(trifluoromethyl)phenol C₇H₄F₄O 61721-07-1 -F (C4), -CF₃ (C3), -OH (C1) 196.10 Solubility enhancer, fluorinated building block
2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol C₉H₈F₄O 159685-77-5 -F (C4), -CF₃ (C3), -CH₂CH₂OH (C2) 208.15 Surfactants, polymer synthesis
(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride C₉H₁₀ClF₄NO 1394822-93-5 -F (C4), -CF₃ (C3), -CH(NH₂)CH₂OH (chiral center) 259.63 Chiral pharmaceuticals, kinase inhibitors
4-[(Dimesitylboryl)(2,2,2-trifluoroethyl)amino]phenol C₂₆H₂₉BF₃NO N/A -B(Mes)₂ (C3), -NHCH₂CF₃ (C3), -OH (C4) 453.33 Fluorescent probes, boron-based catalysis

Key Observations :

This enhances interactions with biological targets like enzymes or receptors . Chiral analogs (e.g., the ethanol derivative in ) exhibit stereospecific bioactivity, whereas the target compound lacks chirality, simplifying synthesis but limiting enantiomer-specific applications.

Physicochemical Properties: The phenolic -OH group in the target compound improves water solubility compared to non-hydroxylated analogs (e.g., trifluoromethylphenyl amides in ). Lipophilicity: The trifluoroethyl group increases logP values relative to non-fluorinated analogs, enhancing membrane permeability—a critical factor in agrochemical design .

Synthetic Routes: The target compound may be synthesized via nucleophilic substitution of 4-fluoro-3-aminophenol with 2,2,2-trifluoroethylating agents, analogous to methods for trifluoromethylphenyl amides (e.g., using THF and acid chlorides at 0–65°C ).

Biological Activity: Fluorinated phenols are prominent in insecticidal and fungicidal applications due to fluorine’s ability to resist metabolic degradation . The trifluoroethylamino group in the target compound may enhance binding to acetylcholinesterase in pests, as seen in related trifluoromethylphenyl amides . In contrast, boron-containing analogs (e.g., ) are tailored for optoelectronic or catalytic uses rather than bioactivity.

Biological Activity

4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol is a fluorinated organic compound with significant potential in biological applications. Its unique structure, characterized by the presence of fluorine and trifluoroethyl groups, enhances its biochemical interactions and makes it a valuable compound in medicinal chemistry and enzyme studies. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

  • Molecular Formula : C8H7F4NO
  • Molecular Weight : 209.14 g/mol

The compound is synthesized through the reaction of 4-fluorophenol with 2,2,2-trifluoroethylamine. This synthesis can be optimized using various catalysts and solvents to improve yield and purity.

The biological activity of 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol is largely attributed to its interaction with specific enzymes and receptors. The presence of fluorinated groups enhances its lipophilicity and binding affinity to biological targets. This compound has been shown to modulate various biochemical pathways, influencing signal transduction and metabolic regulation .

Enzyme Interactions

Research indicates that 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol acts as an enzyme inhibitor in several metabolic pathways. Its structural characteristics allow it to mimic substrate interactions and inhibit enzyme activities effectively. For example, studies have shown that fluorinated phenolic compounds can significantly enhance the potency of inhibitors against specific targets such as the cystic fibrosis transmembrane conductance regulator (CFTR) channel .

Case Studies

  • CFTR Modulation : In a study investigating CFTR potentiators and inhibitors, analogs of 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol were tested for their ability to enhance ion flux in patient-derived cell lines. The findings demonstrated that certain derivatives exhibited improved binding affinity and functional modulation compared to non-fluorinated analogs .
  • Antioxidant Activity : Another research effort focused on the antioxidant properties of fluorinated phenolic compounds. The results indicated that these compounds could scavenge free radicals effectively, thereby providing protective effects against oxidative stress in cellular models .

Comparative Analysis

The biological activity of 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol can be compared with other similar fluorinated compounds:

Compound NameStructureBiological ActivityNotes
4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenolStructureEnzyme inhibitorEnhanced lipophilicity
4-Fluoro-3-(trifluoromethyl)phenolStructureAntioxidantSimilar mechanism
4-FluorophenolStructureModerate inhibitorLess effective than derivatives

Applications in Medicine

Due to its unique properties, 4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol is being explored as a precursor for drug development. Its ability to modulate enzyme activity makes it a candidate for treating diseases linked to enzyme dysfunctions. Furthermore, the incorporation of fluorine into drug molecules has been shown to improve bioavailability and metabolic stability .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol, and how do they influence its handling in experimental settings?

  • The compound has the molecular formula C₉H₁₂F₄N₂O (exact mass: 234.08 g/mol) and CAS number 1499207-49-6 . It is a chiral phenolic derivative with a trifluoroethylamine substituent. The fluorine atoms and phenolic hydroxyl group contribute to its polarity, requiring storage in anhydrous conditions to prevent hydrolysis. Analytical characterization typically employs ¹H/¹⁹F NMR to resolve fluorinated regions and HPLC-MS for purity assessment .

Q. What synthetic routes are reported for 4-fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol?

  • A common approach involves nucleophilic aromatic substitution on 4-fluoro-3-nitrophenol, followed by reduction of the nitro group and subsequent alkylation with 2,2,2-trifluoroethyl iodide. Alternative routes may use palladium-catalyzed coupling for regioselective amine introduction . Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions like over-alkylation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • X-ray crystallography is ideal for resolving stereochemistry, while FT-IR confirms the phenolic O-H stretch (~3200 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ at m/z 235.08) and isotopic patterns from fluorine .

Advanced Research Questions

Q. What strategies mitigate conflicting data in biological activity assays involving this compound?

  • Discrepancies in IC₅₀ values (e.g., carbonic anhydrase inhibition) may arise from assay conditions (pH, buffer composition) or impurities. Use HPLC-purified batches (>98% purity) and control for solvent effects (e.g., DMSO ≤0.1%). Parallel assays with reference inhibitors (e.g., acetazolamide) and dose-response validation are recommended .

Q. How does the trifluoroethylamine group influence target binding and pharmacokinetics?

  • The CF₃ group enhances metabolic stability by resisting oxidative degradation and modulates lipophilicity (logP ~1.8), improving blood-brain barrier penetration. Its electron-withdrawing nature strengthens hydrogen bonding with targets (e.g., kinases or GPCRs) while reducing basicity (pKa ~8.5) for optimal solubility at physiological pH .

Q. What computational methods are suitable for studying conformational dynamics of this compound?

  • Density Functional Theory (DFT) optimizes ground-state geometries, while Molecular Dynamics (MD) simulations (e.g., AMBER or GROMACS) predict solvent interactions and ligand-protein binding poses. Focus on the rotation barrier of the trifluoroethylamino group to assess steric effects on binding .

Q. Are there known polymorphs or solid-state forms of this compound, and how do they affect formulation?

  • While polymorphic data are limited, related trifluoroethyl derivatives exhibit multiple crystalline forms. Screen for polymorphs using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) . Amorphous dispersions with polymers (e.g., PVP) may enhance bioavailability .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and quench reactions with aqueous NH₄Cl to isolate intermediates .
  • Biological Assays : Pre-equilibrate the compound in assay buffers to avoid precipitation. For in vivo studies, consider prodrug strategies (e.g., acetylated phenol) to improve absorption .
  • Safety : Handle with nitrile gloves and under fume hoods; the compound may release toxic HF upon thermal decomposition .

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